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molecular formula C11H16ClNO B8334796 (3-(3-Chloropropoxy)phenyl)dimethylamine

(3-(3-Chloropropoxy)phenyl)dimethylamine

Cat. No. B8334796
M. Wt: 213.70 g/mol
InChI Key: BBPUHFVAIBFLSX-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

The crude (3-(3-chloropropoxy)phenyl)dimethylamine (4.06 g, 19.01 mmol) was dissolved in methanol (30 mL) and added to a 40 wt % aqueous solution of methylamine (75 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred at ambient temperature for 16 h, followed by heating at 87° C. (oil bath temperature) for 3 h. After cooling, the solution was concentrated by rotary evaporation to a lavender-brown semi-solid. Saturated NaCl solution (35 mL) was added. The mixture was acidified to pH 1 with 10% HCl solution and extracted with CHCl3 (5×30 mL) to remove impurities. The dark-brown aqueous layer was basified to pH 7 with 30% NaOH solution and extracted with ether (4×40 mL) to remove impurities. The brown aqueous layer was basified with 30% NaOH solution to pH 12 and extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation, producing an oil. The product was dried briefly under high vacuum to afford 2.24 g (56.6%) of a dark-brown oil.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
56.6%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([N:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][CH:11]=1.[CH3:15][NH2:16]>CO>[CH3:13][N:12]([CH3:14])[C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([O:5][CH2:4][CH2:3][CH2:2][NH:16][CH3:15])[CH:7]=1

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
ClCCCOC=1C=C(C=CC1)N(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 87° C. (oil bath temperature) for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation to a lavender-brown semi-solid
ADDITION
Type
ADDITION
Details
Saturated NaCl solution (35 mL) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (5×30 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×40 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
producing an oil
CUSTOM
Type
CUSTOM
Details
The product was dried briefly under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C1=CC(=CC=C1)OCCCNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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